(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
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Overview
Description
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both iodine and acetic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by acylation with acetic anhydride to introduce the acetic acid moiety. The reaction conditions often require the use of a catalyst, such as palladium, and are carried out under reflux conditions to ensure complete cyclization and acylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters, such as temperature and pressure, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
- (3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
- (3-Fluoro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
Uniqueness
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted with other functional groups, providing a versatile platform for the synthesis of diverse derivatives .
Properties
CAS No. |
918485-17-3 |
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Molecular Formula |
C8H6IN3O2 |
Molecular Weight |
303.06 g/mol |
IUPAC Name |
2-(3-iodopyrazolo[3,4-b]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GSXJQVSULLUODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2N=C1)CC(=O)O)I |
Origin of Product |
United States |
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